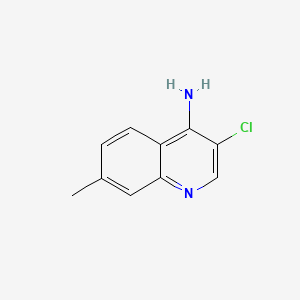
3-Chloro-7-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-methylquinolin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antimalarial Activity
One of the most significant applications of 3-Chloro-7-methylquinolin-4-amine is in the development of antimalarial agents. Compounds derived from quinoline structures have been extensively studied for their efficacy against Plasmodium species, the causative agents of malaria. Research indicates that derivatives of 7-chloro-4-aminoquinoline exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum and Plasmodium berghei in preclinical models .
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, which could be beneficial in treating infections resistant to common antibiotics .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves several chemical transformations starting from readily available precursors. For instance, nucleophilic substitutions and reductions are common methods used to achieve the desired structure. The high yields reported in some studies suggest that these synthetic routes are both efficient and scalable .
2.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (FTIR) are routinely employed to verify the identity and quality of the synthesized this compound .
Case Studies
3.1 In Vitro Studies
In vitro studies assessing the cytotoxicity and efficacy of this compound against various cancer cell lines have shown promising results. For instance, one study reported that derivatives exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
3.2 In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound derivatives in treating malaria and other infectious diseases. These studies often emphasize the compound's low toxicity profile and favorable absorption characteristics, which are critical for clinical applications .
Comparative Data Table
| Property | This compound | Other Quinoline Derivatives |
|---|---|---|
| Antimalarial Activity | Effective against resistant strains | Varies widely |
| Antimicrobial Activity | Moderate effectiveness | High variability |
| Synthetic Yield | High (up to 99% in some cases) | Generally lower |
| Toxicity Profile | Low | Varies; some are highly toxic |
Propriétés
Numéro CAS |
1210478-89-9 |
|---|---|
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.646 |
Nom IUPAC |
3-chloro-7-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13) |
Clé InChI |
DCUAQOVXSWGMTP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)N)Cl |
Synonymes |
4-Amino-3-chloro-7-methylquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















